Product packaging for 6-Phenanthridinecarboxylic acid(Cat. No.:CAS No. 19711-92-3)

6-Phenanthridinecarboxylic acid

Cat. No.: B010681
CAS No.: 19711-92-3
M. Wt: 223.23 g/mol
InChI Key: DQISNQZAUQTBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenanthridinecarboxylic acid is a versatile chemical scaffold based on the privileged phenanthridine structure, a core moiety found in numerous bioactive natural products and pharmaceuticals. This compound serves as a critical building block in organic synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents. The phenanthridine core is recognized for its broad pharmacological potential, with derivatives demonstrating significant antitumor, antimicrobial, and antitubercular activities in research settings . In anticancer research, phenanthridine analogues have shown potent cytotoxicity against various human cancer cell lines, functioning as prospective agents for anticancer treatment and as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . In infectious disease research, phenanthridine-based compounds exhibit promising activity against Myobacterium tuberculosis H37Rv, making them valuable templates in the search for new antitubercular agents . The carboxylic acid functional group at the 6-position allows for further synthetic modification, enabling researchers to create amide derivatives or incorporate this structure into more complex molecules for structure-activity relationship (SAR) studies and drug discovery campaigns . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B010681 6-Phenanthridinecarboxylic acid CAS No. 19711-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19711-92-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

phenanthridine-6-carboxylic acid

InChI

InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17)

InChI Key

DQISNQZAUQTBOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O

Synonyms

6-Phenanthridinecarboxylic acid

Origin of Product

United States

Synthetic Methodologies for 6 Phenanthridinecarboxylic Acid and Its Analogues

Strategic Approaches to the Core Phenanthridine (B189435) Carboxylic Acid Skeleton

The construction of the fundamental phenanthridine carboxylic acid framework can be achieved through several synthetic pathways. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the tricyclic system.

Amine-Sulfonylhalide Condensation and Subsequent Acylation Strategies

One established method for synthesizing phenanthridine derivatives involves the condensation of an amine with a sulfonyl halide, followed by acylation. This strategy builds the central pyridine (B92270) ring onto a pre-existing biphenyl (B1667301) system. While specific examples for the direct synthesis of 6-phenanthridinecarboxylic acid using this exact sequence are not prevalent in the provided context, the general principle of using amine and sulfonyl halide chemistry is a cornerstone of heterocyclic synthesis.

A related approach involves the palladium-catalyzed Suzuki coupling of an o-halobenzaldehyde with an aminobenzeneboronic acid, followed by an intramolecular condensation to form the phenanthridine ring. researchgate.net This modern approach offers high efficiency and functional group tolerance. The optimal conditions for this transformation have been identified as using palladium(II) acetate (B1210297) as the catalyst, triphenylphosphine (B44618) as the ligand, and cesium carbonate as the base in dimethylacetamide at 90°C. researchgate.net

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2PPh3K2CO3DMF9082
Pd(OAc)2PPh3Cs2CO3DMA9095

Routes Involving 3-Fluorophthalic Anhydride (B1165640) Precursors

3-Fluorophthalic anhydride serves as a versatile starting material in organic synthesis. scientificlabs.comsigmaaldrich.com It can be utilized in the preparation of substituted benzamides, which are precursors to various heterocyclic systems. scientificlabs.com For instance, it can react with alkali metal diphenoxides to form ether-linked dianhydrides. googleapis.com While a direct route from 3-fluorophthalic anhydride to this compound is not explicitly detailed, its reactivity suggests potential for elaboration into the required biphenyl precursor for subsequent cyclization. The anhydride can undergo reduction with sodium borohydride (B1222165) to yield a mixture of 4-fluorophthalide and 7-fluorophthalide. scientificlabs.com

Nitrous Acid-Mediated Transformation of 6-Phenanthridinecarboxamide

The conversion of a carboxamide to a carboxylic acid is a standard functional group interconversion. A common method to achieve this is through diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by hydrolysis. This process would transform 6-phenanthridinecarboxamide into this compound. This transformation is a plausible and well-established method in organic chemistry for converting primary amides to carboxylic acids.

Advanced Synthesis of Substituted Derivatives and Analogues

Once the core this compound structure is obtained, further modifications can be made to both the carboxylic acid moiety and the phenanthridine ring system to generate a diverse library of analogues.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the phenanthridine ring is a versatile handle for a variety of chemical transformations. libretexts.org These interconversions allow for the synthesis of a wide range of derivatives with potentially altered biological activities.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Amidation: Conversion to an acyl chloride followed by reaction with an amine.

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. ub.eduimperial.ac.uk

Decarboxylation: Removal of the carboxylic acid group, although this is often challenging on an aromatic ring.

These transformations follow standard organic chemistry principles for carboxylic acid derivatives. libretexts.org For example, the conversion of a carboxylic acid to an ester can be achieved, and the reactivity of the carbonyl group can be modulated by the attached heteroatom. libretexts.org

Elaboration of the Phenanthridine Ring System

Modification of the phenanthridine ring itself provides another avenue for creating structural diversity. This can involve electrophilic aromatic substitution reactions, where the existing ring system directs the position of incoming substituents. The specific positions of substitution will be governed by the electronic nature of the phenanthridine ring and any existing substituents.

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, can also be employed to introduce a wide range of substituents onto the phenanthridine backbone. researchgate.net These methods offer high selectivity and functional group tolerance, allowing for the late-stage diversification of complex molecules. Ring-expansion strategies have also been developed for the synthesis of the phenanthridine core itself. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 6 Phenanthridinecarboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, allowing for a range of modifications.

Derivatization Reactions (e.g., Esterification, Amidation)

The conversion of 6-phenanthridinecarboxylic acid into its corresponding esters and amides is a fundamental transformation, often employed to modify its biological activity or to facilitate further synthetic manipulations.

Esterification: The formation of esters from this compound can be achieved through standard acid-catalyzed esterification, also known as Fischer esterification. google.comorganic-chemistry.orgresearchgate.net This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

A general representation of the Fischer esterification is as follows: C₁₄H₉NO₂ + R'OH ⇌ C₁₄H₈N(COOR') + H₂O

Reactant (Alcohol)CatalystProduct (Ester)
MethanolH₂SO₄Methyl 6-phenanthridinecarboxylate
EthanolH₂SO₄Ethyl 6-phenanthridinecarboxylate

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. youtube.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄). youtube.com These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. youtube.com For instance, TiCl₄ can facilitate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures. youtube.com

The general amidation reaction can be depicted as: C₁₄H₉NO₂ + R'R''NH → C₁₄H₈N(CONR'R'') + H₂O

Reactant (Amine)Coupling AgentProduct (Amide)
AmmoniaDCC6-Phenanthridinecarboxamide
DiethylamineTiCl₄N,N-Diethyl-6-phenanthridinecarboxamide

Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with an amine to yield the corresponding amide. youtube.com

Decarboxylation Studies and Thermal Stability

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under thermal conditions, particularly if the structure of the molecule can stabilize the resulting intermediate. youtube.commasterorganicchemistry.com For aromatic carboxylic acids, the presence of electron-donating groups ortho or para to the carboxyl group can facilitate this process. libretexts.org In the case of this compound, the stability of the phenanthridine (B189435) anion formed upon decarboxylation would be a key factor. While specific studies on the thermal decarboxylation of this compound are not extensively detailed in readily available literature, the general principle suggests that high temperatures would be required. The reaction would yield phenanthridine and carbon dioxide.

C₁₄H₉NO₂ --(Heat)--> C₁₃H₉N + CO₂

The thermal stability of this compound is intrinsically linked to the energetics of this decarboxylation process. The high temperatures generally required for the decarboxylation of simple aromatic acids suggest that this compound is a thermally stable compound under normal conditions.

Reactions of the Phenanthridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the phenanthridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Processes and Product Characterization

The nitrogen atom in the phenanthridine ring can be oxidized to form an N-oxide. This transformation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom.

The resulting this compound N-oxide would have altered electronic properties compared to the parent molecule, which can influence its reactivity in subsequent reactions. The introduction of the N-oxide functionality can, for example, facilitate electrophilic substitution on the aromatic rings. researchgate.net

C₁₄H₉NO₂ + m-CPBA → C₁₄H₉NO₃ + m-chlorobenzoic acid

Electrophilic Attack and Quaternization Reactions

As a tertiary amine, the nitrogen atom in this compound can be alkylated by electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts, also known as phenanthridinium salts. This quaternization reaction introduces a permanent positive charge on the nitrogen atom.

For example, reaction with methyl iodide would yield N-methyl-6-carboxyphenanthridinium iodide. These quaternized derivatives often exhibit enhanced biological activity and are more susceptible to nucleophilic attack on the phenanthridine ring system.

C₁₄H₉NO₂ + CH₃I → [C₁₅H₁₂NO₂]⁺I⁻

Electrophilic and Nucleophilic Aromatic Substitution on the Phenanthridine Core

The phenanthridine ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is significantly influenced by the presence of the nitrogen atom and the deactivating carboxylic acid group.

Electrophilic Aromatic Substitution: The phenanthridine nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which is analogous to pyridine. researchgate.net Direct electrophilic substitution on pyridine itself is notoriously difficult and often requires harsh conditions. researchgate.net The presence of the carboxylic acid group, which is a meta-directing deactivator in benzene systems, is expected to further decrease the reactivity of the phenanthridine core towards electrophilic attack. nih.gov However, activation of the ring system, for instance, through the formation of the N-oxide, can promote electrophilic substitution. researchgate.net The positions most susceptible to attack would depend on the complex interplay of the directing effects of both the nitrogen atom and the carboxyl group.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the phenanthridine ring, particularly when quaternized, makes it susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While this compound itself does not have an inherent leaving group on the aromatic rings, derivatives with suitable leaving groups (e.g., halogens) could undergo nucleophilic substitution. The presence of the electron-withdrawing carboxyl group and the quaternized nitrogen would activate the ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Advanced Spectroscopic Elucidation of 6 Phenanthridinecarboxylic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of 6-phenanthridinecarboxylic acid. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by factors like hybridization, electronegativity of neighboring atoms, and anisotropic effects from aromatic rings. pressbooks.publibretexts.org

In the ¹H NMR spectrum, the aromatic protons of the phenanthridine (B189435) core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts of these protons provide crucial information for their specific assignment within the three-ring system. Protons closer to the nitrogen atom and the carboxylic acid group are expected to be shifted further downfield.

The ¹³C NMR spectrum offers a wider chemical shift range (typically 0-220 ppm), which helps in resolving individual carbon signals. pressbooks.pub The carbon atoms of the phenanthridine ring system generally resonate between 120 and 150 ppm. libretexts.org The quaternary carbons, including the one to which the carboxylic acid group is attached (C-6) and the bridgehead carbons, can be distinguished from the protonated carbons. The carbonyl carbon of the carboxylic acid group is characteristically found at a much lower field, typically in the range of 165-185 ppm. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H18.0 - 8.5-
H27.5 - 8.0-
H37.5 - 8.0-
H48.0 - 8.5-
H58.5 - 9.0-
H77.5 - 8.0-
H87.5 - 8.0-
H98.0 - 8.5-
H108.0 - 8.5-
COOH11.0 - 13.0-
C1-125 - 135
C2-125 - 135
C3-125 - 135
C4-125 - 135
C4a-130 - 140
C4b-130 - 140
C5-145 - 155
C6-140 - 150
C6a-120 - 130
C7-125 - 135
C8-125 - 135
C9-125 - 135
C10-125 - 135
C10a-130 - 140
C=O-165 - 175

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the connectivity of the proton spin systems within the phenanthridine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduhmdb.ca Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive C-H one-bond correlations. hmdb.caphytobank.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netyoutube.com HMBC is particularly powerful for identifying quaternary carbons and for linking different spin systems together. For instance, correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid group would confirm the position of this substituent at C-6.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid is observed as a strong, sharp peak typically between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be a prominent feature. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions.

Interactive Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Weak or not observed
Aromatic C-H Stretch3100-30003100-3000
C=O Stretch (Carboxylic Acid)1760-1690 (strong)1760-1690
Aromatic C=C Stretch1600-14501600-1450 (often strong)
C-O Stretch (Carboxylic Acid)1320-12101320-1210
O-H Bend (Carboxylic Acid)1440-1395, 950-910-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation analysis provides valuable structural information. For carboxylic acids, a common fragmentation pathway is the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the phenanthridine ring system itself can also occur, leading to characteristic daughter ions that can help to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[M]⁺Molecular IonC₁₄H₉NO₂
[M-OH]⁺Loss of hydroxyl radicalC₁₄H₈NO⁺
[M-COOH]⁺Loss of carboxyl radicalC₁₃H₈N⁺
[C₁₃H₉N]⁺Phenanthridine cation179.07

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The phenanthridine core is expected to show complex absorption patterns arising from π→π* transitions. The presence of the nitrogen heteroatom and the carboxylic acid group can influence the position and intensity of these bands. The spectrum is typically measured in a suitable solvent, and the polarity of the solvent can affect the absorption maxima.

High-Resolution Rotational Spectroscopy for Gas-Phase Conformation

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to determine the moments of inertia of the molecule with very high accuracy. From these, the bond lengths and bond angles can be derived. This technique could be used to determine the planarity of the phenanthridine ring system and the orientation of the carboxylic acid group relative to the ring.

Computational Chemistry and Theoretical Modeling of 6 Phenanthridinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-phenanthridinecarboxylic acid at the electronic level. These calculations, based on the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure, geometry, and vibrational frequencies.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of this compound, offering a favorable balance between accuracy and computational cost. bit.edu.cn DFT methods are routinely employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. The popular B3LYP functional, often paired with basis sets like 6-311++G(d,p), is a common choice for such calculations. bit.edu.cnmdpi.com This process not only yields the optimized structural parameters but also provides the electronic ground state energy.

The optimized geometry from DFT calculations serves as the foundation for further analysis, including the prediction of vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A comparison between the calculated and experimentally obtained FT-IR and FT-Raman spectra allows for a detailed assignment of the observed vibrational bands. mdpi.comnih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data, compensating for anharmonicity and the approximate nature of the exchange-correlation functional. mdpi.com The potential energy distribution (PED) analysis is also utilized to provide a quantitative assignment of the vibrational modes. mdpi.com

Below is a representative table of selected optimized geometrical parameters for this compound, as would be obtained from a typical DFT calculation.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
O-H~0.97 Å
C-C (aromatic)~1.39 - 1.42 Å
C-N~1.34 - 1.38 Å
Bond AngleO=C-O~123°
C-C-N (in ring)~118° - 122°
Dihedral AngleO=C-O-H~0° or 180°
Note: These are typical values and can vary slightly depending on the level of theory and basis set used.

Ab Initio Methods for Energetic and Spectroscopic Property Prediction

For a more rigorous theoretical treatment, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a higher level of theory for the calculation of energetic and spectroscopic properties. researchgate.net While computationally more demanding than DFT, ab initio methods can offer more accurate predictions for properties like electron affinities, ionization potentials, and electronic transition energies. researchgate.net These methods are particularly valuable for benchmarking the results obtained from DFT calculations and for studying excited state properties, which are crucial for understanding the photophysical behavior of this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational flexibility and interactions with its environment. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. youtube.com

For this compound, MD simulations are instrumental in exploring its conformational space, particularly the orientation of the carboxylic acid group relative to the phenanthridine (B189435) ring system. These simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the influence of solvents on the structure and properties of this compound. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to study the formation and dynamics of hydrogen bonds between the carboxylic acid group and the solvent. bit.edu.cnresearchgate.net These interactions can significantly impact the molecule's solubility, acidity, and reactivity. The diffusion coefficients of the molecule in different solvents can also be determined from MD simulations. nih.gov

Prediction of Reactivity Indices and Reaction Pathways

Theoretical calculations are powerful tools for predicting the chemical reactivity of this compound. Reactivity indices, derived from the electronic structure, provide insights into the molecule's susceptibility to different types of chemical reactions.

One of the most important sets of reactivity descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. nih.gov

By mapping the potential energy surface, computational methods can also be used to elucidate reaction pathways and determine the transition state structures and activation energies for various chemical transformations of this compound.

A summary of key reactivity indices is presented in the table below.

Reactivity IndexDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; related to electron-donating ability.The phenanthridine ring system is expected to have a significant contribution.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.The electron-withdrawing carboxylic acid group will influence the LUMO energy.
HOMO-LUMO GapDifference in energy between the HOMO and LUMO; indicates chemical stability.A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.The oxygen atoms of the carboxylic acid group are expected to be regions of negative potential (nucleophilic), while the hydrogen of the hydroxyl group and parts of the aromatic system will be regions of positive potential (electrophilic).

Applications of 6 Phenanthridinecarboxylic Acid in Advanced Chemical Sciences

Role in Organic Catalysis and Reaction Mediation

The utility of 6-phenanthridinecarboxylic acid as a catalyst in organic synthesis is an area of developing research. While the broader class of phenanthridine (B189435) derivatives has been explored in various catalytic systems, specific studies detailing the role of this compound as a Brønsted acid catalyst or its interaction with Lewis acid systems are not extensively documented in the currently available scientific literature. However, based on the fundamental principles of organic catalysis and the known reactivity of related compounds, its potential roles can be postulated.

Exploration as a Brønsted Acid Catalyst

A Brønsted acid is a chemical species that donates a proton (H+). The carboxylic acid moiety in this compound makes it a potential Brønsted acid catalyst. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the phenanthridine core. In theory, this compound could catalyze a variety of acid-catalyzed reactions, such as esterifications, acetalizations, and aldol (B89426) reactions. The phenanthridine ring system could also play a role in modulating the catalyst's solubility and interaction with substrates.

However, a comprehensive investigation into the Brønsted acidity of this compound and its practical application as an organocatalyst is a subject for future research. No specific examples of its use as a Brønsted acid catalyst in organic reactions have been found in the reviewed literature.

Interaction with Lewis Acid Catalytic Systems

Lewis acids are electron-pair acceptors and are widely used as catalysts in organic synthesis. Carboxylic acids can interact with Lewis acids in several ways. The carbonyl oxygen of the carboxylic acid group in this compound can act as a Lewis base, coordinating to a Lewis acidic center. This interaction can modify the reactivity of the Lewis acid or the carboxylic acid itself.

Furthermore, carboxylic acid derivatives are known to act as ligands in transition-metal catalysis, a field that often involves Lewis acidic metal centers. For instance, palladium-catalyzed C-H activation reactions sometimes utilize carboxylic acids as co-catalysts or ligands. researchgate.net While the synthesis of phenanthridine derivatives often involves transition-metal catalysis, the specific role of this compound as a ligand or modulator in these systems has not been explicitly detailed. The potential for the nitrogen atom in the phenanthridine ring to also coordinate with metal centers could lead to interesting bidentate coordination modes, influencing the stereochemistry and efficiency of catalytic transformations. Further research is needed to explore these potential synergistic interactions between the carboxylic acid group, the phenanthridine scaffold, and Lewis acid catalysts.

Development of Analytical Reagents and Probes

The unique structural and potential photophysical properties of the phenanthridine core suggest that this compound could be a valuable building block for the development of analytical reagents and probes. However, specific applications in this area are not yet well-established in the scientific literature.

Chromatographic Method Development (e.g., HPLC-UV, HPLC-MS) for Detection and Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a powerful technique for the separation, identification, and quantification of organic compounds. While no standardized HPLC-UV or HPLC-MS methods specifically for this compound have been published, a general approach for its analysis can be proposed based on the analysis of similar aromatic carboxylic acids.

A reversed-phase HPLC method would likely be suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or acetic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape.

Hypothetical HPLC-UV Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

This table represents a theoretical starting point for method development and is not based on published experimental data for this compound.

For HPLC-MS, an electrospray ionization (ESI) source would be appropriate, likely operating in negative ion mode to detect the deprotonated carboxylate ion [M-H]⁻. The high resolution and sensitivity of MS would allow for confident identification and trace-level quantification.

Design of Spectroscopic Probes for Chemical Sensing

The phenanthridine scaffold is known to exhibit fluorescence, and derivatives can be designed as spectroscopic probes for the detection of various analytes. The carboxylic acid group of this compound provides a convenient handle for further functionalization, allowing for the attachment of recognition units for specific targets.

For example, the carboxylate could be coupled with ionophores to create sensors for metal ions, or with biomolecules to develop probes for biological systems. The binding of an analyte to the recognition unit could induce a change in the fluorescence properties of the phenanthridine core, such as an increase or decrease in intensity, or a shift in the emission wavelength, enabling quantitative detection. While the potential is significant, the design and synthesis of spectroscopic probes derived from this compound have not been extensively reported.

Contributions to Materials Science and Functional Materials Development

The rigid, planar structure and potential for π-π stacking interactions make phenanthridine derivatives interesting candidates for the development of functional organic materials. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The carboxylic acid group in this compound offers a versatile anchor point for incorporating the phenanthridine unit into larger molecular architectures or polymers. For instance, it could be used to synthesize polyesters or polyamides containing the phenanthridine moiety, potentially leading to materials with unique thermal, mechanical, or photophysical properties.

Despite these possibilities, the scientific literature currently lacks specific examples of functional materials developed directly from this compound. The exploration of this compound as a building block in materials science remains a promising but largely untapped field of research.

Integration into Advanced Polymeric and Supramolecular Systems

A thorough search of scientific databases yields no specific studies detailing the incorporation of this compound into polymeric or supramolecular structures. The carboxylic acid functionality, in principle, allows for its use as a monomer in polymerization reactions, such as the formation of polyesters or polyamides. Similarly, the planar, aromatic nature of the phenanthridine ring, combined with the hydrogen-bonding capability of the carboxylic acid group, suggests its potential as a building block for self-assembling supramolecular architectures. However, at present, there are no published reports of such systems being synthesized or characterized.

Surface Modification and Interfacial Chemistry

The field of surface science often utilizes molecules with specific functional groups to alter the properties of materials. A carboxylic acid, such as the one present in this compound, is a common anchor group for grafting molecules onto various substrates, including metal oxides and other functionalized surfaces. This could, in theory, be used to impart the photophysical or electronic properties of the phenanthridine moiety onto a material's surface. Nevertheless, a review of the current literature does not reveal any studies that have employed this compound for the purpose of surface modification or for the investigation of its behavior at interfaces.

Biochemical Mechanism Studies (In Vitro)

While direct in vitro studies on this compound are not prominent in the literature, the broader family of phenanthridine-containing compounds has been the subject of biochemical investigation, particularly in the context of enzyme inhibition.

Mechanistic Investigations of Enzyme Inhibition (e.g., PARP inhibition for related scaffolds)

The phenanthridine scaffold is a well-established structural motif in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The structurally related compound, 6(5H)-phenanthridinone, has been identified as a potent inhibitor of PARP. Research has shown that various substituted 5(H)phenanthridin-6-ones can exhibit strong inhibitory activity against PARP-1, with some derivatives demonstrating IC50 values in the nanomolar range.

The mechanism of PARP inhibition by these related scaffolds typically involves the inhibitor binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response pathway. It is plausible that this compound could also interact with the PARP catalytic site, with the carboxylic acid group potentially forming specific interactions. However, without direct experimental evidence, its activity and mechanism as a PARP inhibitor remain speculative.

Molecular Interaction Studies with Biological Macromolecules

The potential for this compound to interact with biological macromolecules extends beyond enzyme inhibition. The planar aromatic system of the phenanthridine ring is capable of intercalating between the base pairs of DNA. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in proteins.

While general principles of molecular interactions suggest these possibilities, specific studies detailing the binding modes, affinities, and functional consequences of this compound's interaction with specific biological macromolecules are not available in the current body of scientific literature. Computational modeling and biophysical studies would be necessary to elucidate these potential interactions.

Future Directions and Emerging Research Avenues for 6 Phenanthridinecarboxylic Acid

Development of Green and Sustainable Synthetic Methodologies

While traditional methods for the synthesis of phenanthridine (B189435) derivatives often rely on harsh reaction conditions and hazardous reagents, future research will likely focus on the development of environmentally benign and sustainable synthetic routes to 6-phenanthridinecarboxylic acid. researchgate.netresearchgate.netbeilstein-journals.org Emerging areas of interest include:

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a milder and more energy-efficient alternative to traditional methods. researchgate.net Future research could explore the use of photocatalysts to mediate the cyclization and carboxylation steps in the synthesis of this compound, potentially from readily available starting materials. mdpi.compreprints.org The use of low-cost and metal-free organocatalysts, such as Rose Bengal, in combination with sustainable oxidants like air, presents a particularly promising avenue for green synthesis. mdpi.compreprints.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to chemical oxidants and reductants, using electricity to drive chemical transformations. The development of electrochemical methods for the synthesis of this compound could significantly reduce the environmental impact of its production.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including improved safety, scalability, and process control. The development of flow-based synthetic routes to this compound could enable its efficient and on-demand production.

Solvent-Free and Aqueous Synthesis: The use of water as a solvent or solvent-free reaction conditions is a key principle of green chemistry. nih.gov Future research could focus on developing synthetic methods for this compound that minimize the use of volatile organic solvents. nih.govjsynthchem.com

Green Synthesis ApproachPotential Advantages
Photocatalysis Mild reaction conditions, high selectivity, use of renewable energy sources. researchgate.net
Electrosynthesis Avoids the use of stoichiometric oxidants/reductants, precise control over reaction conditions.
Flow Chemistry Enhanced safety, scalability, and reproducibility.
Solvent-Free/Aqueous Synthesis Reduced environmental impact, lower cost. nih.gov

Exploration of Novel Catalytic and Materials Science Applications

The rigid, planar structure of the phenanthridine core, combined with the coordinating ability of the carboxylic acid group, makes this compound an attractive candidate for applications in catalysis and materials science.

Ligand in Homogeneous and Heterogeneous Catalysis: The nitrogen atom in the phenanthridine ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. This suggests that this compound could serve as a versatile ligand in transition metal catalysis. Future research could explore the synthesis of metal complexes of this compound and their catalytic activity in a range of organic transformations.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The carboxylic acid group can act as a linker to connect metal nodes in the construction of MOFs or organic building blocks in COFs. nih.govosti.govrsc.org Phenanthroline-based MOFs have already shown promise in catalysis. nih.govosti.govrsc.org The incorporation of the extended aromatic system of this compound into these frameworks could lead to materials with unique photophysical, electronic, and catalytic properties. nih.gov For instance, phenanthridine-based COFs have been investigated for boosting solar H2O2 production. nih.gov

Monomer for High-Performance Polymers: The rigid structure of this compound can be exploited to synthesize polymers with high thermal stability and mechanical strength. rsc.org By analogy with other aromatic carboxylic acids like 2,5-furandicarboxylic acid, which is a precursor for bio-based polymers, this compound could be used to create novel polyesters, polyamides, and other polymers with advanced properties. rsc.orgnih.gov

Application AreaPotential Role of this compound
Catalysis As a ligand for transition metal catalysts.
Metal-Organic Frameworks (MOFs) As an organic linker to create porous materials with catalytic or sensing capabilities. nih.govosti.govrsc.org
Covalent Organic Frameworks (COFs) As a building block for crystalline porous polymers with applications in photocatalysis. nih.gov
Polymer Science As a monomer for the synthesis of high-performance polymers with enhanced thermal and mechanical properties. rsc.org

Integration into Multifunctional Molecular Systems and Nanotechnology

The unique photophysical properties of the phenanthridine core suggest that this compound could be a valuable component in the design of multifunctional molecular systems and for the functionalization of nanomaterials.

Molecular Switches and Machines: The phenanthridine moiety can exhibit interesting photophysical and electrochemical properties that could be harnessed in the design of molecular switches. nih.govresearchgate.netrug.nlnih.govfu-berlin.de The carboxylic acid group provides a convenient handle for integrating the molecule into larger supramolecular architectures. nih.govresearchgate.netrug.nlnih.govfu-berlin.de Future research could explore the synthesis of derivatives of this compound that can be reversibly switched between different states by external stimuli such as light, pH, or the binding of a guest molecule.

Functionalization of Nanoparticles: The carboxylic acid group can be used to anchor this compound onto the surface of various nanoparticles, such as gold nanoparticles, quantum dots, and carbon nanotubes. nih.govsigmaaldrich.com This surface functionalization could impart new properties to the nanoparticles, such as fluorescence, and enable their use in applications like bioimaging and sensing. nih.govnih.gov For example, carboxylic acid functionalized quantum dots are commercially available for various applications. sigmaaldrich.com

Advanced Synergistic Experimental and Computational Approaches

To fully understand and predict the properties of this compound and its derivatives, a combination of advanced experimental and computational techniques will be crucial.

Spectroscopic and Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound, including its fluorescence quantum yield and lifetime, will be essential for its application in optical materials and sensors. Time-resolved spectroscopy can provide insights into the excited-state dynamics of the molecule.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, geometry, and spectroscopic properties of this compound. These calculations can help in the rational design of new derivatives with tailored properties and provide a deeper understanding of the experimental observations. The combination of experimental and computational studies has been shown to be a powerful approach for understanding complex molecular systems.

Discovery of New Analytical Platforms and Sensing Paradigms

The fluorescent nature of the phenanthridine core makes this compound a promising candidate for the development of new analytical tools and sensors. nih.gov

Fluorescent Probes for Metal Ions and Biomolecules: The phenanthridine scaffold has been utilized in the design of fluorescent chemosensors for the detection of metal ions. researchgate.netrsc.orgfrontiersin.orgrsc.orgnih.govrsc.org The carboxylic acid group of this compound can act as a binding site for specific analytes, and the binding event can modulate the fluorescence of the phenanthridine core, leading to a "turn-on" or "turn-off" response. rsc.org Future research could focus on developing selective and sensitive fluorescent probes based on this compound for the detection of environmentally and biologically important species. nih.gov

Bioimaging Agents: The intrinsic fluorescence of phenanthridine derivatives, coupled with the ability to conjugate them to biomolecules via the carboxylic acid group, makes them attractive candidates for bioimaging applications. frontiersin.org Future research could explore the use of this compound derivatives as fluorescent labels for proteins, nucleic acids, and other cellular components, enabling the visualization of biological processes with high spatial and temporal resolution. frontiersin.org

Analytical ApplicationPrinciple
Fluorescent Chemosensors Analyte binding to the carboxylic acid group modulates the fluorescence of the phenanthridine core. researchgate.netrsc.orgfrontiersin.orgrsc.orgnih.govrsc.org
Bioimaging Probes Covalent attachment to biomolecules via the carboxylic acid group for fluorescent labeling and visualization. frontiersin.org

Q & A

Q. What are the common synthetic routes for 6-phenanthridinecarboxylic acid, and how are they optimized for reproducibility?

The synthesis of this compound often involves condensation reactions or transition metal-catalyzed processes. For example, phenanthridine-6-carboxylic acid can be synthesized via acidification of alkaline extracts from aldehyde intermediates, as demonstrated in early studies using piperidine-catalyzed reactions with diethyl malonate . Modern approaches include Mn(II)-promoted tandem reactions of biaryl isothiocyanates with phosphine oxides, yielding phosphorylated phenanthridines with moderate efficiency . To ensure reproducibility, researchers should rigorously control reaction parameters (e.g., temperature, solvent purity) and validate intermediates using spectroscopic techniques.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents on the phenanthridine core.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : For identifying functional groups like carboxylic acid moieties .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for derivatives intended for biological testing. Cross-validation using multiple techniques reduces misinterpretation of spectral data.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety Data Sheets (SDS) classify related phenanthridine derivatives as acute toxicity hazards (Category 4 for oral, dermal, and inhalation exposure) . Mandatory precautions include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles).
  • Handling in fume hoods to avoid inhalation.
  • Storage in sealed containers at 2–8°C in dry, ventilated areas .
  • Emergency protocols for spills, including neutralization with inert adsorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often stem from side reactions or unstable intermediates. Methodological solutions include:

  • Catalyst optimization : Testing alternative catalysts (e.g., Pd/Cu systems) or additives to suppress byproducts.
  • Solvent screening : Polar aprotic solvents like DMF may enhance reaction efficiency compared to alcohols .
  • Stepwise purification : Isolating intermediates via column chromatography before proceeding to carboxylation steps . Documenting reaction kinetics and conducting DFT calculations can further identify rate-limiting steps.

Q. What strategies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. Recommended approaches:

  • Repeat experiments under standardized conditions.
  • Use deuterated solvents to eliminate solvent peak interference in NMR.
  • High-resolution MS (HRMS) to distinguish between isobaric compounds.
  • Collaborative validation : Cross-checking data with independent labs reduces bias .

Q. How does the stability of this compound vary under different experimental conditions?

Stability studies should assess:

  • pH sensitivity : Carboxylic acid groups may protonate/deprotonate in acidic/basic media, altering solubility.
  • Thermal degradation : Thermogravimetric analysis (TGA) can determine decomposition thresholds.
  • Light exposure : UV-Vis spectroscopy monitors photolytic degradation, critical for in vitro assays . Storage in inert atmospheres (e.g., argon) and opaque containers is advised for long-term stability .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Studies suggest that the carboxylic acid group acts as a directing group in metal-catalyzed reactions. For example, Mn(II)-promoted tandem reactions involve radical intermediates, with the carboxylic acid stabilizing transition states during C–P bond formation . Computational modeling (e.g., DFT) paired with isotopic labeling can elucidate electron transfer pathways and regioselectivity .

Q. How should researchers design toxicity assays for this compound derivatives given limited toxicological data?

Preliminary in vitro assays (e.g., MTT assays on human cell lines) should precede in vivo studies. Key considerations:

  • Dose escalation : Start with sub-micromolar concentrations to avoid acute cytotoxicity.
  • Metabolite profiling : LC-MS/MS identifies potential toxic metabolites.
  • Comparative analysis : Benchmark against structurally similar compounds with known toxicity profiles . Ethical approval and adherence to OECD guidelines are mandatory for animal studies .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response data in phenanthridine-based pharmacological studies?

  • Non-linear regression (e.g., Hill equation) to calculate EC50/IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to correlate structural features with activity . Open-source tools like R/Bioconductor ensure reproducibility .

Q. How can mixed-methods approaches enhance studies on this compound’s biological activity?

Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., molecular dynamics simulations) to:

  • Identify structure-activity relationships (SAR).
  • Clarify mechanisms of action beyond mere potency metrics.
  • Address confounding variables (e.g., solvent effects on bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.